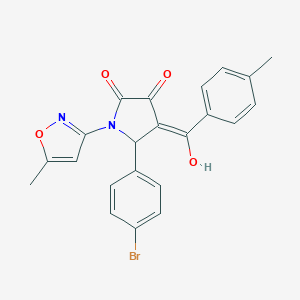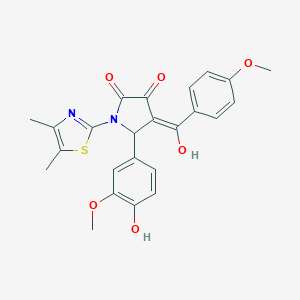
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BRD0705, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of studies to investigate the mechanisms of action of various biological processes.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves its ability to bind to and inhibit the activity of GSK3β. This enzyme plays a key role in a number of cellular processes, and its dysregulation has been implicated in a variety of diseases including Alzheimer's disease, diabetes, and cancer. By inhibiting the activity of GSK3β, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has the potential to modulate these disease processes and improve outcomes for patients.
Biochemical and Physiological Effects
In addition to its effects on GSK3β, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This has potential implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research is its specificity for GSK3β. This allows researchers to study the effects of GSK3β inhibition without the confounding effects of other compounds that may affect other enzymes or pathways. However, one limitation of using 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low potency compared to other GSK3β inhibitors. This may limit its usefulness in certain experiments or applications.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is also needed to fully understand the mechanisms of action of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one and its effects on other cellular processes beyond GSK3β inhibition.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with malonic acid in the presence of acetic anhydride and pyridine to form 5-(4-bromophenyl)-2,4-dioxobutanoic acid. This compound is then reacted with 4-methylbenzoyl chloride and sodium hydride to form 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-2,4-dioxobutanoic acid. The final step involves the reaction of this compound with hydroxylamine hydrochloride and sodium acetate to form the final product, 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been used in a number of scientific studies to investigate the mechanisms of action of various biological processes. For example, it has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK3β), which is involved in a number of cellular processes including glucose metabolism, cell proliferation, and apoptosis. 5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to inhibit the growth of cancer cells in vitro, and has been studied as a potential anti-cancer agent.
Eigenschaften
Produktname |
5-(4-bromophenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C22H17BrN2O4 |
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H17BrN2O4/c1-12-3-5-15(6-4-12)20(26)18-19(14-7-9-16(23)10-8-14)25(22(28)21(18)27)17-11-13(2)29-24-17/h3-11,19,26H,1-2H3/b20-18+ |
InChI-Schlüssel |
VXMSXMNGIGANKT-CZIZESTLSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=C(C=C4)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(5-methyl-2-furoyl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265375.png)
![(E)-[1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265376.png)
![(E)-[2-(furan-2-yl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate](/img/structure/B265377.png)
![methyl 4-{[4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2-(4-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265379.png)
![methyl 4-[(E)-[2-(furan-2-yl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B265380.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265381.png)

![(E)-{2-(4-bromophenyl)-1-[2-(diethylammonio)ethyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265386.png)
![(E)-{2-(3-chlorophenyl)-1-[3-(diethylammonio)propyl]-4,5-dioxopyrrolidin-3-ylidene}(2,4-dimethyl-1,3-thiazol-5-yl)methanolate](/img/structure/B265389.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265390.png)
![1-[3-(diethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265391.png)
![5-(4-fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265402.png)
![(E)-2,3-dihydro-1,4-benzodioxin-6-yl{1-[3-(dimethylammonio)propyl]-2-(3-ethoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265404.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265405.png)